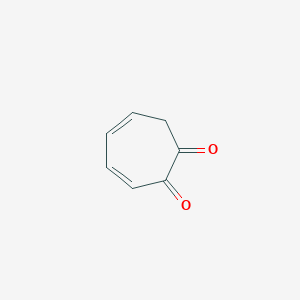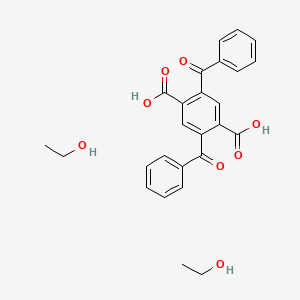![molecular formula C13H12Cl2OSe B14176978 3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane CAS No. 919171-30-5](/img/structure/B14176978.png)
3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane: is a complex organic compound characterized by its unique bicyclic structure. This compound features a dichloromethylidene group and a phenylselanyl group attached to a 2-oxabicyclo[2.2.1]heptane framework. The presence of selenium and chlorine atoms in its structure makes it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a suitable bicyclic precursor with dichlorocarbene and phenylselenyl chloride under controlled conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the dichlorocarbene intermediate, followed by the addition of phenylselenyl chloride to introduce the phenylselanyl group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The dichloromethylidene group can be reduced to form a methylene group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) are used for substitution reactions.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Methylene derivatives.
Substitution: Azide or thiol-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research into the medicinal applications of this compound includes its potential use as a precursor for developing selenium-containing drugs with antioxidant or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring selenium incorporation.
Mécanisme D'action
The mechanism of action of 3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane involves its interaction with various molecular targets. The phenylselanyl group can undergo redox reactions, influencing cellular redox balance. The dichloromethylidene group can participate in electrophilic or nucleophilic reactions, affecting molecular pathways. The compound’s bicyclic structure provides rigidity, which can influence its binding to specific targets.
Comparaison Avec Des Composés Similaires
2,7-Diazabicyclo[2.2.1]heptane: Known for its use in asymmetric synthesis and controlled bridge-opening reactions.
7-Oxabicyclo[2.2.1]heptane: Studied for its reactions with dinitrogen pentoxide and its potential in organic synthesis.
Uniqueness: 3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane is unique due to the presence of both selenium and chlorine atoms in its structure, which imparts distinct chemical reactivity and potential biological activity. Its combination of a dichloromethylidene group and a phenylselanyl group within a bicyclic framework sets it apart from other similar compounds.
Propriétés
Numéro CAS |
919171-30-5 |
|---|---|
Formule moléculaire |
C13H12Cl2OSe |
Poids moléculaire |
334.1 g/mol |
Nom IUPAC |
3-(dichloromethylidene)-6-phenylselanyl-2-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H12Cl2OSe/c14-13(15)12-8-6-10(16-12)11(7-8)17-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 |
Clé InChI |
FTFYPBWDQNKLRY-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1OC2=C(Cl)Cl)[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14176900.png)
![(1E)-N,N'-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide](/img/structure/B14176909.png)
![N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B14176921.png)
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B14176926.png)


![1-Naphthalenecarbonitrile, 4-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-](/img/structure/B14176944.png)
![N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14176954.png)
![1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14176956.png)
![1h-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-(phenylsulfonyl)-](/img/structure/B14176961.png)
![2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14176962.png)
![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B14176970.png)
![(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane](/img/structure/B14176975.png)

